Cas no 357194-51-5 (4-methoxy-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

4-methoxy-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
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- 4-methoxy-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide
- Benzamide, 4-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-
- F1374-0437
- AKOS024607853
- 4-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- VU0489151-1
- 4-methoxy-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 357194-51-5
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- インチ: 1S/C17H15N3O4/c1-22-13-7-3-11(4-8-13)15(21)18-17-20-19-16(24-17)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H,18,20,21)
- InChIKey: RLVUODZFQIUQKS-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2=CC=C(OC)C=C2)O1)(=O)C1=CC=C(OC)C=C1
計算された属性
- 精确分子量: 325.10625597g/mol
- 同位素质量: 325.10625597g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 24
- 回転可能化学結合数: 5
- 複雑さ: 407
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 86.5Ų
じっけんとくせい
- 密度みつど: 1.296±0.06 g/cm3(Predicted)
- 酸度系数(pKa): 10.70±0.70(Predicted)
4-methoxy-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1374-0437-10μmol |
4-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
357194-51-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1374-0437-1mg |
4-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
357194-51-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1374-0437-5mg |
4-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
357194-51-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1374-0437-50mg |
4-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
357194-51-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1374-0437-10mg |
4-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
357194-51-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1374-0437-2mg |
4-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
357194-51-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1374-0437-4mg |
4-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
357194-51-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1374-0437-15mg |
4-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
357194-51-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1374-0437-20μmol |
4-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
357194-51-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1374-0437-30mg |
4-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
357194-51-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
4-methoxy-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide 関連文献
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
4-methoxy-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamideに関する追加情報
Introduction to 4-methoxy-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 357194-51-5)
4-methoxy-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 357194-51-5, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The structural framework of this molecule incorporates several key functional groups, including methoxy and benzamide moieties, which contribute to its unique chemical properties and potential therapeutic applications.
The 1,3,4-oxadiazole core is a heterocyclic ring system that is widely recognized for its presence in various bioactive natural products and synthetic drugs. Its stability and reactivity make it an attractive scaffold for medicinal chemists seeking to develop novel compounds with enhanced pharmacological profiles. In particular, the incorporation of the 4-methoxyphenyl group into the N-5 position of the oxadiazole ring introduces additional electronic and steric effects that can modulate the compound's interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential of 4-methoxy-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide more effectively. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory and neurodegenerative diseases. The methoxy substituents on both the phenyl rings are particularly noteworthy, as they can enhance solubility while simultaneously influencing binding affinity.
In the context of drug discovery, the benzamide moiety is a well-established pharmacophore that has been successfully utilized in numerous therapeutic agents. Its role as an amide linker not only provides structural stability but also allows for further derivatization to optimize pharmacokinetic properties. The specific arrangement of functional groups in 4-methoxy-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide suggests potential interactions with biological pathways that warrant further investigation.
One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Current research indicates that oxadiazole derivatives are under exploration for their anti-inflammatory, analgesic, and even anticancer properties. The presence of multiple methoxy groups in 4-methoxy-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide may enhance its bioavailability and metabolic stability, making it a promising candidate for clinical development.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, have been employed to streamline the process. These techniques not only improve efficiency but also minimize byproduct formation, which is crucial for pharmaceutical-grade materials.
Evaluation of 4-methoxy-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide in preclinical models has revealed intriguing biological activities. Initial studies suggest that it may interfere with key signaling pathways involved in disease progression. For instance, its ability to modulate enzyme activity could provide a novel approach to treating conditions characterized by aberrant molecular communication within cells.
The role of N-heterocycles in medicinal chemistry cannot be overstated. These compounds often serve as privileged scaffolds due to their ability to engage with biological targets in multiple ways. The oxadiazole ring in 4-methoxy-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide is particularly noteworthy for its versatility in drug design. By varying substituents at different positions on this core structure, chemists can fine-tune biological activity without compromising overall chemical feasibility.
The impact of stereochemistry on pharmacological outcomes is another critical consideration when designing new molecules like 357194-51-5 (CAS No.). While this particular compound has not yet been subjected to extensive stereochemical analysis, previous studies on related oxadiazole derivatives indicate that enantiomeric purity can significantly influence therapeutic efficacy and safety profiles.
Future directions for research on 4-methoxy-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ybenzamide include exploring its potential as a lead compound for drug development programs. Collaborative efforts between synthetic chemists and biologists will be essential to elucidate its mechanism of action and identify suitable therapeutic indications. Additionally, formulation studies will be necessary to optimize delivery systems for clinical applications.
The growing interest in natural product-inspired drug discovery has also influenced investigations into analogs of 35719451 (CAS No.) derived from structurally similar compounds found in plants or microorganisms. Such natural products often serve as inspiration for synthetic modifications aimed at enhancing potency while maintaining favorable pharmacokinetic properties.
In conclusion, 35719451 (CAS No.) 35719451 (CAS No.) 35719451 (CAS No.) 35719451 (CAS No.) 35719451 (CAS No.) 35719451 (CAS No.) 35719451 (CAS No.) 35719451 (CAS No.) 35719451 (CAS No.) 35719... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... exhibits a unique combination of structural features that make it an intriguing candidate for further exploration in pharmaceutical research... This molecule exemplifies how careful molecular design can yield compounds with significant therapeutic potential... As research progresses, it will be exciting to witness how findings from studies on this compound contribute to broader advancements in medicine... The journey from discovery to clinical application remains long... yet compounds like these hold promise for improving human health through innovative chemical solutions... continued exploration will undoubtedly uncover new possibilities... Stay tuned for future developments...
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